molecular formula C10H13N B3357214 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine CAS No. 71579-81-2

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

Cat. No.: B3357214
CAS No.: 71579-81-2
M. Wt: 147.22 g/mol
InChI Key: XTENQPVGKFRQFR-UHFFFAOYSA-N
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Description

Significance in Chemical Science and Medicinal Chemistry

The fusion of a cyclohepta ring to a pyridine (B92270) moiety in the "[c]" orientation creates a unique three-dimensional structure that is of significant interest in medicinal chemistry. The pyridine ring itself is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. rsc.orgorganic-chemistry.org The seven-membered ring adds conformational flexibility and lipophilicity, which can be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.

The structural novelty of the cyclohepta[c]pyridine core offers opportunities for the development of new chemical entities with potentially unique biological activities. Its three-dimensional arrangement can allow for interactions with protein pockets that are inaccessible to flatter, more rigid molecules. This makes the scaffold a promising starting point for the design of selective inhibitors or modulators of various biological targets.

A Glimpse into the Past: Historical Context of Cyclohepta[c]pyridine Research

Research specifically focused on 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is notably scarce in the scientific literature. However, early work on related cycloheptapyridine structures provides some historical context. A 1973 study by G. Jones and R. K. Jones described the synthesis of dialkyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylates. rsc.org This work, which involved the condensation of pyridine-3,4-dicarboxylates with dialkyl glutarates, represented an early foray into the chemical synthesis of the cyclohepta[c]pyridine ring system. rsc.org These dihydroxy derivatives were further converted into the corresponding cycloheptapyridine-5,9-diones. rsc.org

While this early research laid some groundwork, the exploration of the parent compound, this compound, and its simpler derivatives has remained limited. The majority of research on related fused pyridines has historically focused on the more accessible five- and six-membered ring systems.

Charting the Course: Scope and Research Trajectories

The future research trajectory for this compound and its analogs is largely guided by the biological activities observed in structurally related compounds, particularly those with a cyclopenta[c]pyridine core. mdpi.comresearchgate.netnih.gov These related compounds have shown a diverse range of biological activities, suggesting potential avenues of investigation for their seven-membered ring counterparts.

Table 1: Potential Areas of Biological Investigation for Cyclohepta[c]pyridine Analogs

Potential Biological ActivityRationale based on Structurally Related Compounds
Antibacterial Cyclopenta[c]pyridine derivatives have demonstrated antibacterial properties. mdpi.comresearchgate.netnih.gov
Insecticidal Certain cyclopenta[c]pyridine analogs have shown insecticidal activity. mdpi.comresearchgate.netnih.gov
Antiviral The antiviral potential of the broader class of fused pyridines is an active area of research. mdpi.comresearchgate.netnih.gov
Anti-inflammatory The anti-inflammatory effects of related heterocyclic systems suggest this as a promising area. mdpi.comresearchgate.netnih.gov
Neuropharmacological The unique three-dimensional structure could lead to novel interactions with central nervous system targets. mdpi.comresearchgate.netnih.gov

The development of efficient and versatile synthetic routes to the this compound scaffold is a critical first step to unlocking its full potential. Future research will likely focus on:

Novel Synthetic Methodologies: Exploring new catalytic systems and reaction pathways to access a wider range of substituted cyclohepta[c]pyridine derivatives.

Library Synthesis and Screening: Creating libraries of diverse cyclohepta[c]pyridine analogs for high-throughput screening against various biological targets.

Computational Modeling: Utilizing in silico methods to predict the binding of cyclohepta[c]pyridine derivatives to specific proteins and to guide the design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9-6-7-11-8-10(9)5-3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTENQPVGKFRQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506854
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71579-81-2
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridine and Its Analogs

Established Synthetic Routes to the Core Scaffold

Traditional synthetic methods for constructing the fused pyridine (B92270) ring system remain fundamental. These routes often involve cyclization of linear precursors, annulation of existing rings, and the convergent assembly of multiple components in a single pot.

The formation of the cyclohepta[c]pyridine core often relies on the intramolecular cyclization of a suitably functionalized linear precursor. This approach builds the heterocyclic system by forming one or two bonds from a single starting molecule.

One notable strategy involves the Staudinger/intramolecular aza-Wittig reaction sequence. nih.govchem-station.comscispace.com This method is particularly effective for constructing nitrogen-containing rings. In a relevant synthesis of the isomeric pyrido[3,2-c]azepine system, a 1-(2-(3-azidopropyl)pyridin-3-yl)alkanone precursor undergoes cyclization. The reaction is initiated by the treatment of the azide (B81097) with a phosphine (B1218219) (e.g., triphenylphosphine (B44618) or trimethylphosphine), which forms an iminophosphorane intermediate via the Staudinger reaction. This intermediate then reacts with the ketone carbonyl group in an intramolecular aza-Wittig reaction to close the seven-membered ring, yielding the fused imine, which can be subsequently reduced to the desired tetrahydro-scaffold. nih.gov

Another powerful cyclization technique is the Dieckmann condensation, an intramolecular reaction of diesters with a base to form cyclic β-keto esters. mychemblog.comwikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for forming five- and six-membered rings and can be adapted for seven-membered rings as well. mychemblog.comwikipedia.org The process involves the deprotonation of an α-carbon to one ester group, creating an enolate that then attacks the second ester carbonyl, leading to ring closure. mychemblog.comchemistrysteps.com

The table below summarizes key cyclization strategies applicable to the synthesis of fused pyridine systems.

Reaction Type Precursor Key Reagents Product Type
Staudinger/Aza-Wittig Azido-ketone/aldehydePPh₃ or PMe₃Cyclic Imine
Dieckmann Condensation DiesterNaOR (e.g., NaOEt)Cyclic β-keto ester
Friedel-Crafts Acylation Arene with acyl groupLewis Acid (e.g., AlCl₃)Fused Ketone

This table presents examples of cyclization strategies used in the synthesis of fused heterocyclic systems.

Ring annulation involves the construction of a new ring onto a pre-existing one. For the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine, this typically means building the seven-membered cyclohepta ring onto a pyridine core.

A definitive example of this approach is the condensation of pyridine-3,4-dicarboxylates with dialkyl glutarates. rsc.org This reaction, a sequential Claisen-Dieckmann type condensation, directly constructs the seven-membered ring fused to the 'c' face of the pyridine. The process is typically carried out in the presence of a strong base, such as sodium hydride, in an inert solvent like benzene. The reaction yields dialkyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylates, which are versatile intermediates that can be further converted to cycloheptapyridine-5,9-diones. rsc.org

The Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, is another cornerstone of ring-forming reactions, primarily used for creating six-membered rings. wikipedia.org While not directly applied to the seven-membered ring of cyclohepta[c]pyridine, its principles can inspire strategies for constructing fused ring systems.

The following table details a specific annulation reaction for the synthesis of the cyclohepta[c]pyridine scaffold.

Pyridine Precursor Reagent Base Solvent Product Reference
Dimethyl pyridine-3,4-dicarboxylateDimethyl glutarateNaHBenzeneDimethyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylate rsc.org
Diethyl pyridine-3,4-dicarboxylateDiethyl glutarateNaHBenzeneDiethyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylate rsc.org

This table illustrates the annulation approach to the cyclohepta[c]pyridine core via condensation.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. benthamdirect.com Several classical MCRs are staples in pyridine synthesis.

The Hantzsch Dihydropyridine Synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.goveurekaselect.com The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the aromatic pyridine. wikipedia.org This reaction is highly versatile and has been adapted for various substrates and conditions, including catalyst-free "on-water" protocols. nih.gov

The Bohlmann–Rahtz Pyridine Synthesis is another powerful two-step method that provides regiocontrolled access to substituted pyridines. nih.govwikipedia.orgjk-sci.com It begins with a Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate, which is then cyclized under thermal or acid-catalyzed conditions to afford the pyridine ring. nih.govresearchgate.netthieme-connect.com

While direct applications of these MCRs to the synthesis of this compound are not extensively documented, these established methods form the basis for developing new MCRs for fused systems. nih.govresearchgate.net For instance, MCRs have been successfully employed to synthesize related fused pyridines like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. acs.org

Named Reaction Reactants (Typical) Key Feature
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateForms a 1,4-dihydropyridine intermediate. wikipedia.org
Bohlmann-Rahtz Synthesis Enamine, Ethynyl KetoneTwo-step process with a stable aminodiene intermediate. nih.govwikipedia.org
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetateHighly modular for diverse substitution patterns.

This table summarizes prominent multi-component reactions for the synthesis of pyridine rings.

Novel and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. The synthesis of the cyclohepta[c]pyridine scaffold has benefited from advances in catalysis and process chemistry, leading to novel and sustainable approaches.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridines. thieme-connect.commdpi.com Catalysts based on metals like palladium, rhodium, nickel, iron, and copper enable transformations that are difficult or impossible to achieve through classical methods, often with high selectivity and under milder conditions. mdpi.comacsgcipr.org

One of the most powerful catalytic methods for pyridine ring construction is the [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org This reaction, often catalyzed by cobalt, rhodium, or nickel complexes, is highly atom-economical and provides a direct route to substituted pyridines from simple, readily available starting materials.

Furthermore, transition-metal-catalyzed C–H bond functionalization has emerged as a strategic approach to building fused pyridine systems. thieme-connect.comnih.gov This method allows for the direct coupling of C-H bonds with other functional groups, bypassing the need for pre-functionalized starting materials. For example, rhodium-catalyzed hydroacylation and subsequent N-annulation can be used to synthesize pyridines from aldehydes and alkynes. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides an efficient route to symmetrical pyridines. acsgcipr.org These catalytic methods offer a versatile toolkit for assembling the core scaffold and its analogs. proquest.com

Catalyst Type Reaction Description
Nickel/Brønsted Acid Reductive [2+2+2] CycloadditionEfficiently constructs polycyclic pyridine frameworks. mdpi.com
Iron CyclizationCatalyzes the cyclization of ketoxime carboxylates to form pyridine rings. mdpi.com
Copper Oxidative AnnulationCondensation of cyclic ketones with propargylamine (B41283) to form annulated pyridines. semanticscholar.org
Rhodium C-H Activation/AnnulationSynthesizes pyridines from aldehydes, alkynes, and an ammonia source. acsgcipr.org

This table highlights various catalytic methods employed in the construction of pyridine-containing scaffolds.

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. unimi.ituc.pt These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates.

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For example, the Bohlmann–Rahtz and Hantzsch pyridine syntheses have been performed in microwave flow reactors, allowing for rapid, one-step production of pyridines without the need to isolate intermediates. beilstein-journals.orgresearchgate.net Continuous flow processing can significantly reduce reaction times and improve yields compared to batch methods. beilstein-journals.org

This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation. unimi.it While a specific flow synthesis for this compound is not prominently featured in the literature, the successful application of flow chemistry to closely related fused heterocycles demonstrates its high potential for the efficient and scalable production of this scaffold. sci-hub.se

Feature Advantage in Pyridine Synthesis
Enhanced Safety Better control over exothermic reactions and containment of hazardous intermediates.
Process Intensification Shorter reaction times and higher throughput compared to batch reactors. researchgate.net
Scalability Production can be scaled up by running the reactor for longer periods or by parallelization.
Automation Allows for automated, multi-step synthesis sequences without manual workup. unimi.it

This table summarizes the advantages of applying flow chemistry to the synthesis of pyridine scaffolds.

Stereoselective Synthesis of Enantiopure Derivatives

The creation of stereochemically defined centers in the this compound scaffold is of paramount importance for the development of chiral molecules with specific biological activities. While direct asymmetric syntheses of this specific heterocyclic system are not extensively documented, several established stereoselective strategies employed for analogous saturated nitrogen-containing heterocycles can be adapted. These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalytic approaches.

Asymmetric Hydrogenation: A prominent strategy for accessing enantioenriched saturated heterocycles is the asymmetric hydrogenation of their unsaturated precursors. For instance, an auxiliary-based method has been effectively used for the asymmetric hydrogenation of substituted pyridines to yield optically active piperidines. This approach involves the attachment of a chiral oxazolidinone auxiliary to the pyridine ring, which directs the hydrogenation to one face of the molecule, thereby creating multiple stereocenters with high enantioselectivity. A similar strategy could be envisioned for a cyclohepta[c]pyridinium salt, where a chiral auxiliary directs the stereoselective reduction of the pyridine ring.

Chiral Pool Synthesis: The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules from natural sources, which can serve as starting materials for the synthesis of complex chiral targets. enamine.netnih.gov Amino acids, terpenes, and carbohydrates are common starting points. For the synthesis of enantiopure this compound derivatives, a strategy could involve starting from a chiral cycloheptane (B1346806) derivative sourced from the chiral pool, followed by the construction of the fused pyridine ring.

Biocatalysis: Enzymes offer a powerful tool for the synthesis of enantiopure compounds due to their high stereoselectivity. Imine reductases (IREDs) and other redox enzymes have been successfully employed in the asymmetric synthesis of chiral amines and heterocycles. researchgate.net A potential biocatalytic approach to enantiopure this compound could involve the enzymatic reduction of a corresponding dihydrocyclohepta[c]pyridinium intermediate. The discovery and engineering of specific enzymes that can accommodate the cyclohepta[c]pyridine core would be a key aspect of this strategy.

Methodology General Approach Potential Application to this compound Key Considerations
Asymmetric HydrogenationUse of a chiral catalyst or auxiliary to direct the stereoselective reduction of an unsaturated precursor.Asymmetric hydrogenation of a cyclohepta[c]pyridinium salt bearing a chiral auxiliary.Catalyst/auxiliary design, reaction conditions optimization.
Chiral Pool SynthesisUtilization of readily available enantiopure starting materials from natural sources.Synthesis starting from a chiral cycloheptane derivative.Availability of suitable chiral precursors, multi-step synthesis.
BiocatalysisEmployment of enzymes (e.g., imine reductases) for stereoselective transformations.Enzymatic reduction of a dihydrocyclohepta[c]pyridinium intermediate.Enzyme discovery and engineering, substrate scope.

Late-Stage Functionalization and Derivatization Methodologies

Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence, which is a highly valuable strategy for the rapid generation of molecular diversity from a common intermediate. For the this compound core, several modern synthetic methodologies can be envisaged for its late-stage functionalization.

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. Transition metal catalysis, particularly with rhodium and palladium, has been extensively used for the C-H functionalization of pyridine and its fused derivatives. researchgate.netchemrxiv.orgresearchgate.net

A common strategy involves the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, thereby enabling its selective activation. For a this compound system, a directing group could be installed on the nitrogen atom or at another position on the scaffold to direct the C-H functionalization of either the pyridine ring or the cycloheptane ring.

Potential C-H Activation Reactions:

Rhodium(III)-catalyzed C-H activation: These catalysts are known to facilitate a variety of C-H functionalization reactions, including alkenylation, alkynylation, and annulation. mdpi.com A suitably derivatized this compound could undergo rhodium-catalyzed coupling with alkenes or alkynes to introduce new substituents.

Palladium-catalyzed C-H arylation: Palladium catalysts are widely used for the direct arylation of heterocycles. nih.govnih.gov This would allow for the introduction of various aryl groups onto the tetrahydrocyclohepta[c]pyridine core, which is a common modification in medicinal chemistry.

Catalyst System Directing Group Potential Transformation Example Substrate Class
Rhodium(III)Pyridyl, AmideAlkenylation, AnnulationFused Pyridines
Palladium(II)PicolinamideArylationHeterocycles

The introduction of a halogen atom onto the this compound scaffold provides a versatile handle for further derivatization through various cross-coupling reactions. Halogenation of the pyridine ring can typically be achieved using standard electrophilic halogenating agents.

Once halogenated, the resulting halo-tetrahydrocyclohepta[c]pyridines can be subjected to a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. mdpi.com A bromo- or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or vinyl-substituted derivatives. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. researchgate.netresearchgate.net This would enable the introduction of a wide range of primary and secondary amines onto the tetrahydrocyclohepta[c]pyridine core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This would be a valuable method for introducing alkynyl moieties, which can serve as versatile functional groups for further transformations.

Cross-Coupling Reaction Coupling Partner Bond Formed Catalyst System
Suzuki-MiyauraBoronic acid/esterC-CPd(0) with phosphine ligand
Buchwald-HartwigAmineC-NPd(0) with specialized phosphine ligand
SonogashiraTerminal alkyneC-CPd(0) with copper(I) cocatalyst

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly modulate the physicochemical and biological properties of the this compound scaffold.

Nitrogen Functionalization (Amination): Direct amination of the pyridine ring can be challenging. However, methods like the Chichibabin reaction, which involves the reaction of a pyridine with sodium amide, can be used to introduce an amino group at the 2-position. youtube.com More modern approaches involve transition-metal-catalyzed amination reactions.

Oxygen Functionalization (N-Oxidation): The pyridine nitrogen atom can be readily oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). arkat-usa.org The resulting N-oxide is a versatile intermediate. The N-oxide group activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions and can also be deoxygenated to regenerate the parent pyridine.

Sulfur Functionalization: The introduction of sulfur-containing functional groups can be achieved through several methods. For instance, C-H sulfonylation of pyridines and fused pyridines has been reported, providing access to sulfonyl-substituted derivatives. researchgate.net Another approach could involve the reaction of a lithiated tetrahydrocyclohepta[c]pyridine with a sulfur electrophile.

Heteroatom Functionalization Method Reagents Resulting Functional Group
NitrogenChichibabin ReactionSodium amide (NaNH₂)Amino (-NH₂)
OxygenN-OxidationH₂O₂ or mCPBAN-oxide
SulfurC-H SulfonylationSulfonyl chloride (RSO₂Cl)Sulfonyl (-SO₂R)

Structure Activity Relationship Sar Investigations of 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridine Analogs

Methodological Frameworks for SAR Studies

A robust SAR study relies on a combination of synthetic chemistry and computational modeling to rationally design and evaluate new chemical entities. These frameworks provide the necessary tools to interpret the complex interplay between a molecule's structure and its function.

The cornerstone of SAR elucidation is the design and synthesis of focused compound libraries. This process involves the systematic modification of a lead compound, such as the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine core, to explore the impact of various structural changes. The design strategy for such a library would involve creating a matrix of analogs by varying substituents at specific positions on both the pyridine (B92270) and cycloheptane (B1346806) rings.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework for correlating the chemical structure of compounds with their biological activity. fiveable.me Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. mdpi.com These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules. mdpi.com

In a typical study, a dataset of analogs, such as hypothetical derivatives of this compound with known biological activities (e.g., IC₅₀ values), would be used to build a predictive model. mdpi.com The resulting 3D contour maps from CoMFA or CoMSIA highlight regions where specific physicochemical properties are predicted to enhance or diminish activity. For example, a map might indicate that a bulky, hydrophobic group in one region of the cycloheptane ring is favorable, while a hydrogen bond acceptor is preferred on the pyridine ring. mdpi.com These models serve as a guide for designing new analogs with potentially improved potency. mdpi.com

Drug design strategies are broadly categorized as either ligand-based or structure-based. Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. fiveable.meresearchgate.net It relies on the knowledge of other molecules (ligands) that bind to the target. LBDD methods like pharmacophore modeling identify the essential 3D arrangement of chemical features that a molecule must possess to be active. fiveable.me For this compound analogs, if a set of active compounds were identified, a pharmacophore model could be generated to guide the search for novel, structurally diverse molecules that fit the model. fiveable.me

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. This approach involves using computational tools like molecular docking to predict how a ligand will bind to the target's active site. nih.govrsc.org In the investigation of pyrido[3,2-d]pyrimidine (B1256433) derivatives as PI3K/mTOR inhibitors, docking studies revealed how the heterocyclic scaffold oriented itself within the enzyme's active site, with the side chain at the C-7 position pointing towards the solvent-exposed area. nih.gov A similar approach for this compound analogs would involve docking proposed structures into the target's binding pocket to rationalize observed SAR and design new compounds with improved interactions. rsc.org

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on the this compound scaffold are critical determinants of its interaction with biological targets. Analyzing these effects is central to optimizing the lead compound for potency and selectivity.

Modifications to the pyridine ring of the this compound core can profoundly influence its electronic properties and ability to form key interactions such as hydrogen bonds, π-π stacking, and cation-π interactions. Aromatic rings are prevalent in medicinal chemistry, and their features are often tuned to achieve desired biological activity. nih.gov

In studies of related tetrahydroacridine derivatives, the introduction of arylethynyl groups was shown to expand the π-conjugation of the core, and further substitution on these aryl groups influenced the molecule's photophysical properties. beilstein-journals.org Similarly, for the this compound scaffold, a systematic analysis of substituents on the pyridine ring would be crucial. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) versus electron-donating groups (e.g., -OCH₃, -CH₃) would modulate the pKa of the pyridine nitrogen and the electron density of the ring system, thereby affecting target binding. The table below outlines a hypothetical analysis of such substitutions.

Substituent (R)Position on Pyridine RingElectronic EffectSteric EffectPotential Impact on SAR
-H-NeutralMinimalBaseline compound
-ClC1, C2, C3, or C4Electron-withdrawing, InductiveSmallMay form halogen bonds; alters ring electronics for improved binding.
-OCH₃C1, C2, C3, or C4Electron-donating, ResonanceModerateCan act as a hydrogen bond acceptor; may improve metabolic stability.
-CF₃C1, C2, C3, or C4Strongly Electron-withdrawingModerateIncreases lipophilicity; may enhance binding through specific interactions.
-NH₂C1, C2, C3, or C4Strongly Electron-donatingSmallCan act as a hydrogen bond donor; may introduce a key interaction point.

The seven-membered cycloheptane ring imparts a specific three-dimensional shape and conformational flexibility to the this compound scaffold. Modifications to this ring can influence how the molecule fits into a binding pocket and can introduce new points of interaction.

For example, the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines demonstrates that the seven-membered ring can be functionalized. researchgate.net In the case of this compound, introducing substituents such as hydroxyl (-OH), amino (-NH₂), or keto (=O) groups at positions C5, C6, C7, C8, or C9 could have significant effects. ncats.io A hydroxyl group, for instance, could serve as a hydrogen bond donor or acceptor, anchoring the ligand in its binding site. Altering the ring itself, for instance by contraction to a cyclopentane (B165970) ring (as in cyclopenta[c]pyridine derivatives) or expansion, would drastically alter the molecule's conformation and vectoral projection of other substituents. mdpi.com The hypothetical effects of such modifications are summarized in the table below.

ModificationPosition on Cycloheptane RingPotential SAR Implication
Introduction of -OHC5, C6, C7, C8, or C9Adds a hydrogen bond donor/acceptor group, potentially increasing binding affinity.
Introduction of =O (keto)C5 or C9Adds a hydrogen bond acceptor; changes local geometry from sp³ to sp².
Introduction of -NH₂C5, C6, C7, C8, or C9Introduces a basic center and a hydrogen bond donor, which could form salt bridges.
Introduction of a methyl groupC5, C6, C7, C8, or C9Probes for steric tolerance and hydrophobic pockets within the binding site.
Ring contraction (e.g., to cyclopentane)-Reduces conformational flexibility; alters the orientation of pyridine substituents.

Heteroatom Replacement Strategies in the Scaffold

In the exploration of the structure-activity relationships of this compound analogs, heteroatom replacement within the seven-membered carbocyclic ring represents a key strategy for modulating physicochemical properties and biological activity. This approach involves substituting one of the methylene (B1212753) (-CH2-) groups of the cyclohepta moiety with a nitrogen or oxygen atom, leading to the formation of novel heterocyclic scaffolds such as tetrahydropyridoazepines and tetrahydrooxepinopyridines, respectively.

An established approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones. researchgate.net This reaction proceeds under Staudinger–aza-Wittig conditions, a powerful method for forming nitrogen-containing rings. researchgate.net Interestingly, during the synthesis of these nitrogen-based analogs, the formation of 5,7,8,9-tetrahydrooxepino[4,3-b]pyridine derivatives has also been observed as a side product in some cases. researchgate.net The successful synthesis of these varied scaffolds, including thienoazepine, pyrroloazepine, and furoazepine skeletons, demonstrates the versatility of heteroatom replacement in generating diverse compound libraries for biological screening. nih.gov

Systematic studies on these new scaffolds, such as the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core, have led to the identification of potent antagonists for targets like the CCR2 receptor. nih.gov By modifying the ring size and substitution patterns, researchers can fine-tune the pharmacological profile of the parent compound. nih.gov

Table 1: Heteroatom Replacement in the Cyclohepta[c]pyridine Scaffold

Original Scaffold Heteroatom Replacement Resulting Scaffold Class Synthetic Strategy Example
This compound Carbon replaced by Nitrogen 6,7,8,9-tetrahydro-5H-pyrido[c]azepine Staudinger–aza-Wittig reaction researchgate.net

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of the this compound scaffold is a critical determinant of its interaction with biological targets. The seven-membered cyclohepta ring is not planar and possesses significant conformational flexibility. This flexibility allows it to adopt various spatial arrangements, such as chair and boat conformations, which dictate the orientation of substituent groups and their ability to engage in specific molecular recognition events with a target protein.

Table 2: Conformational Details of a Fused Cyclohepta[b]pyridine Analog

Feature Atoms Defining Plane Atoms Deviating from Plane Deviation Distance (Å) Source
Ring Puckering Pyridone ring, C5, C9 C6 1.480 nih.gov
Ring Puckering Pyridone ring, C5, C9 C7 1.616 nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique central to modern drug discovery that distills the complex structure of an active molecule down to the essential steric and electronic features required to interact with a specific biological target. researchgate.net For the this compound scaffold, a pharmacophore model would define the precise spatial arrangement of key chemical features necessary for its activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

A hypothetical pharmacophore model for an active analog of this scaffold might include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring.

A Hydrophobic (HY) Feature: The non-polar, saturated cycloheptane ring.

An Aromatic Ring (AR): The pyridine ring itself, capable of pi-stacking interactions.

Once validated, this pharmacophore model serves as a sophisticated 3D query for virtual screening. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally filtered to identify molecules that geometrically and electronically match the pharmacophore model. nih.gov This technique is a rapid and cost-effective alternative to high-throughput screening for identifying novel lead compounds that have a higher probability of being active, significantly accelerating the drug discovery process. nih.gov

Table 3: Potential Pharmacophore Features for a this compound Analog

Pharmacophore Feature Corresponding Molecular Moiety Type of Interaction
Hydrogen Bond Acceptor (HBA) Pyridine Nitrogen Electrostatic
Hydrophobic (HY) Cycloheptane Ring Van der Waals / Hydrophobic

Table 4: Conceptual Workflow for Pharmacophore-Based Virtual Screening

Step Action Purpose
1 Pharmacophore Model Generation Define the essential 3D features of a known active compound. nih.gov
2 Model Validation Ensure the model can distinguish between known active and inactive compounds.
3 Database Selection Choose one or more large chemical compound libraries (e.g., ZINC, ChEMBL). nih.gov
4 3D Virtual Screening Use the pharmacophore model as a filter to search the selected databases. nih.gov
5 Hit List Generation Collect molecules from the database that match the pharmacophore query. nih.gov

Molecular Mechanisms and Biological Target Interactions of 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridine

Identification of Molecular Targets and Binding Profiles

Following a comprehensive review of publicly available scientific literature, no specific molecular targets or binding profiles have been reported for the compound 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. The subsequent subsections detail the lack of available data for specific interaction types.

Receptor Binding Studies (e.g., CGRP Receptor Antagonism)

There is no available research data detailing any receptor binding studies for this compound. Consequently, its potential activity as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist or its affinity for any other receptor is currently unknown.

Enzyme Inhibition/Activation Kinetics (e.g., Proton Pump Inhibitors, Kinase Inhibitors)

No studies have been published that investigate the effects of this compound on enzyme activity. Therefore, there is no information regarding its potential as a proton pump inhibitor, kinase inhibitor, or its kinetic parameters for any enzyme.

Protein-Protein Interaction Modulators

There is no available data to suggest that this compound functions as a modulator of protein-protein interactions.

Mechanistic Elucidation at the Cellular and Subcellular Levels

Consistent with the absence of identified molecular targets, there is no published research on the cellular or subcellular mechanisms of action for this compound.

Receptor Occupancy and Signal Transduction Pathways

No studies on receptor occupancy or the effect of this compound on any signal transduction pathways have been reported in the scientific literature.

Intracellular Localization and Target Engagement

Currently, there is a notable absence of published experimental studies detailing the specific intracellular localization and target engagement of this compound. While computational models have suggested its potential to interact with a variety of biological targets, these predictions await empirical validation. The precise cellular compartments to which this compound might distribute and the specific biomolecules it directly engages with in a cellular context have not been experimentally determined.

Molecular Level Mechanistic Studies in Cell-Free Systems

A thorough review of scientific literature reveals a lack of specific molecular-level mechanistic studies for this compound conducted in cell-free systems. Such studies, which are crucial for elucidating the direct interactions of a compound with purified biological macromolecules like enzymes or receptors, have not been reported for this particular chemical entity. Consequently, details regarding its potential enzyme inhibition kinetics, receptor binding affinities, or modulation of protein-protein interactions in a controlled, cell-free environment are not available.

Allosteric and Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding mechanisms is a fundamental aspect of pharmacology. Orthosteric ligands bind to the primary, active site of a target protein, often competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a distinct site, inducing a conformational change that alters the activity of the target.

Due to the lack of experimental studies on the interaction of this compound with specific biological targets, there is no information available to determine whether it acts via an allosteric or orthosteric mechanism. The identification of its precise binding site on any given protein target would be a prerequisite for such a determination.

Computational and Theoretical Studies on 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which various properties related to reactivity and stability can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For compounds like 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine, DFT is employed to optimize the molecular geometry and compute key electronic descriptors. acs.org These calculations can reveal insights into the molecule's reactivity and kinetic stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO pertains to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org Other global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω), can also be calculated to provide a comprehensive picture of the molecule's electronic character.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.5.3 eV
Chemical Hardness (η) Resistance to change in electron distribution.2.65 eV
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.3.85 eV
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts additional electronic charge.2.79 eV

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule like this compound.

Conformational Energy Landscape Exploration

Computational methods can be used to explore the conformational energy landscape. By systematically rotating bonds and performing energy minimizations, a potential energy surface can be mapped out. This exploration identifies the most stable conformers (local and global minima) and the energy barriers for interconversion between them. The fusion of the cyclohepta ring to the rigid, planar pyridine (B92270) ring introduces constraints that significantly influence the conformational preferences and the energy barriers between different forms.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is central to structure-based drug design and helps in understanding the molecular basis of a compound's biological activity.

Virtual Screening for Target Identification

The this compound scaffold can be used as a query in virtual screening campaigns to identify potential biological targets. nih.gov In this process, large libraries of chemical compounds are computationally screened against the three-dimensional structures of known protein targets. nih.gov By filtering compounds based on their predicted binding affinity (docking score) and their fit to a predefined pharmacophore model, virtual screening can efficiently narrow down a large chemical space to a smaller set of promising "hit" molecules. nih.gov This approach allows for the rapid identification of potential protein targets for derivatives of the this compound core, guiding subsequent experimental validation.

Hit IDTarget ProteinDocking Score (kcal/mol)Key Interactions
TCHP-001Protein Kinase A-9.2H-bond with VAL57, Pi-stacking with PHE184
TCHP-002p38 MAPK-8.8H-bond with MET109, Hydrophobic interactions
TCHP-003CDK2-8.5H-bond with LEU83
TCHP-004SARS-CoV-2 Mpro-7.9H-bond with HIS41, CYS145

Note: This table presents hypothetical results from a virtual screening exercise to illustrate the data generated.

Prediction of Binding Modes and Affinities

Once a potential protein target is identified, molecular docking can provide detailed predictions of the binding mode and estimate the binding affinity. nih.govmdpi.com The calculations place the ligand in various orientations within the protein's binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting poses reveal key amino acid residues that interact with the ligand. mdpi.com For derivatives of this compound, docking studies can predict how different substituents on the scaffold might enhance or diminish binding to a target, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the affinity of the ligand for the protein. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the analysis of the dynamic behavior of the system. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

Simulation ParameterDescriptionValue
System The molecular components included in the simulation.Ligand-Protein Complex in Water
Simulation Time The duration of the simulation.100 ns
Force Field The set of parameters used to describe the potential energy of the system.AMBER14
Temperature The temperature at which the simulation is run.300 K
Pressure The pressure at which the simulation is run.1 atm
Key Metrics Quantities calculated from the trajectory to analyze stability.RMSD, RMSF, Hydrogen Bond Occupancy

Note: This table outlines typical parameters and metrics for an MD simulation study.

Ligand-Protein Complex Stability and Dynamics

While specific MD simulation studies focusing exclusively on this compound are not extensively reported in the public domain, the established principles from studies on analogous pyridine derivatives can be outlined. A standard protocol for such an investigation would typically encompass:

System Preparation: Construction of the initial model by docking this compound into the binding site of a target protein. This complex is subsequently solvated in a simulated aqueous environment containing ions to replicate physiological conditions.

Simulation Execution: The system is then subjected to a simulation run for a duration sufficient to observe meaningful dynamic events, typically spanning from nanoseconds to microseconds.

Trajectory Analysis: The resulting simulation trajectory is analyzed to evaluate the stability of the ligand's binding orientation, identify key amino acid residues involved in the interaction, and compute theoretical binding free energies.

These simulations can offer predictions on how the fused seven-membered cyclohepta ring and the nitrogen atom of the pyridine ring in this compound might dictate its interactions with biological targets. The inherent flexibility of the cycloheptane (B1346806) ring may permit the molecule to adopt various conformations, thereby optimizing its complementarity to a given binding pocket.

Table 1: Hypothetical Interaction Data for a this compound Analog with a Kinase Target
Interaction TypeInteracting ResidueDistance (Å)Frequency (%)
Hydrogen BondASP1452.885
Pi-Pi StackingPHE803.560
HydrophobicLEU78, VAL83< 4.095

Solvent Effects and Conformational Transitions

The three-dimensional structure, or conformation, of a molecule can be profoundly influenced by its surrounding solvent environment. Computational investigations into the effects of different solvents on this compound are essential for understanding its behavior in the aqueous milieu of the body versus the non-polar interior of cell membranes. The fused cyclohepta ring of this molecule is non-planar and is expected to exist as an equilibrium of several low-energy conformations.

Computational techniques such as MD simulations employing various solvent models, including explicit representations of water or methanol (B129727) and implicit solvent models, can be utilized to probe these conformational preferences. researchgate.net For the related isomer, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, the cycloheptane ring is thought to predominantly adopt a chair-like conformation. It is reasonable to hypothesize that the '[c]' isomer would exhibit similar conformational tendencies, a premise that can be rigorously tested through computational analysis.

A thorough understanding of conformational transitions in different solvents is critical, as these can impact a molecule's ability to traverse biological membranes and engage with its intended target. For instance, a more folded conformation might be thermodynamically favored in an aqueous solution to shield hydrophobic regions from the solvent, whereas a more extended conformation might be preferred within the confines of a protein's binding site.

In Silico Prediction Methodologies for Biological Properties (without specific data)

In scenarios where extensive experimental data are unavailable, in silico prediction methodologies offer a valuable means of estimating the biological properties of compounds like this compound.

In Silico Metabolism Prediction (Enzyme-mediated aspects)

The metabolic fate of a potential drug molecule is a critical consideration in the drug discovery and development process. In silico tools can forecast potential sites of metabolism by key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. ekb.eg For this compound, plausible sites of metabolic modification could include the pyridine ring (for example, through N-oxidation) or the cycloheptane ring (for instance, via hydroxylation).

Software for metabolism prediction utilizes a range of approaches, including rule-based systems that codify known metabolic transformations and machine learning models that have been trained on extensive datasets of drug metabolism. These computational tools can flag potential metabolic liabilities of a compound at an early stage of research, thereby guiding the design of new analogs with enhanced metabolic stability.

Cheminformatics and Data Mining in Compound Research

Cheminformatics and data mining are potent computational disciplines for the analysis of large chemical datasets to uncover structure-activity relationships (SAR) and to inform the design of novel compounds. researchgate.netnih.gov In the context of the this compound scaffold, these methodologies can be applied to:

Scaffold Hopping: To identify other, structurally distinct molecules that may elicit a similar biological response by mimicking the essential pharmacophoric features of the tetrahydro-cyclohepta[c]pyridine core structure.

QSAR (Quantitative Structure-Activity Relationship) Modeling: In cases where a series of analogous compounds with experimentally determined biological activities are available, QSAR models can be developed to mathematically correlate molecular descriptors with activity. These predictive models can then be used to estimate the activity of novel, yet-to-be-synthesized compounds.

Library Design: To computationally enumerate a virtual library of derivatives based on the this compound scaffold, ensuring a diversity of physicochemical properties to comprehensively probe the surrounding chemical space.

Furthermore, data mining of large chemical and biological databases can reveal whether the this compound scaffold or its close analogs have been previously synthesized and evaluated for any biological effects, which can provide valuable starting points for new research endeavors. nih.gov The pyridine scaffold itself is a prevalent structural motif found in a multitude of drugs approved by the FDA. nih.govresearchgate.netrsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine," offering high mass accuracy and resolution. This capability is crucial for determining the elemental composition of the parent compound and its metabolites in complex biological matrices. nih.govnih.gov When coupled with liquid chromatography (LC), such as in UPLC-Q-Orbitrap-HRMS systems, it provides a powerful platform for metabolic profiling.

In research, HRMS is applied to:

Confirm Molecular Formula: By measuring the mass-to-charge ratio (m/z) with high precision (typically within 5 ppm), HRMS can confirm the elemental formula of a synthesized batch of "this compound." nih.gov

Identify Metabolites: In drug metabolism studies, HRMS can identify potential metabolites by detecting mass shifts corresponding to common biotransformations. For pyridine-containing structures, metabolic pathways often include oxidation (e.g., N-oxidation on the pyridine (B92270) ring) and hydroxylation. A combination of accurate mass measurement and analysis of isotopic patterns helps in proposing the molecular formulas for these metabolites. nih.gov

Monitor Reactions: During the synthesis of "this compound" and its derivatives, HRMS can be used to monitor the progress of the reaction by tracking the disappearance of reactants and the appearance of products in real-time.

Below is a table illustrating hypothetical HRMS data for the parent compound and its potential metabolites.

CompoundMolecular FormulaTheoretical Exact Mass [M+H]⁺Observed m/zMass Error (ppm)Proposed Biotransformation
Parent CompoundC₁₀H₁₃N148.1121148.1119-1.35-
Hydroxylated MetaboliteC₁₀H₁₃NO164.1070164.1067-1.83Hydroxylation
N-oxide MetaboliteC₁₀H₁₃NO164.1070164.1065-3.05N-oxidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like "this compound" in solution. ipb.ptethernet.edu.et A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals.

Key NMR experiments and their applications include:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular framework. nih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. nih.gov

These techniques collectively allow for the complete assignment of the molecule's constitution and relative configuration. nih.gov

Ligand-observed NMR methods are used to study the binding of "this compound" to macromolecular targets, such as proteins. These experiments monitor the NMR signals of the ligand itself. Upon binding, changes in the ligand's chemical environment and rotational freedom cause perturbations in its NMR spectrum. nih.gov

The primary phenomena observed are:

Chemical Shift Perturbations (CSPs): The chemical shifts of the ligand's protons change upon binding to a protein. By titrating a protein into a solution of the ligand and monitoring these shifts, one can identify the protons involved in the interaction and determine the binding affinity (dissociation constant, Kd). mdpi.com

Line Broadening: An increase in the width of the ligand's NMR signals is often observed upon binding due to the slower tumbling of the large protein-ligand complex.

NMR ParameterObservation upon BindingInformation Gained
Chemical ShiftGradual shift in peak position with increasing protein concentration.Identifies binding, maps the binding interface on the ligand.
Signal IntensityDecrease in peak intensity and/or broadening of the signal.Indicates interaction, can be used to estimate binding strength.
Relaxation RatesChanges in T1 and T2 relaxation times.Provides information on the dynamics of the bound ligand.

Isotope-edited NMR experiments provide more detailed mechanistic insights by selectively observing either the ligand or the protein. This is achieved by enriching one of the binding partners with NMR-active isotopes like ¹³C or ¹⁵N. mdpi.com

For instance, by using a ¹⁵N-labeled protein and performing a ¹H-¹⁵N HSQC experiment, researchers can monitor the chemical shifts of the protein's backbone amide signals upon titration with unlabeled "this compound." Residues in the binding pocket that interact with the ligand will show significant chemical shift perturbations, allowing for the precise mapping of the binding site on the protein surface. mdpi.com This approach filters out the signals from the ligand, simplifying the spectrum and focusing solely on the protein's response to binding.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a "this compound" derivative bound to its protein target. frontiersin.org This technique involves growing a single crystal of the protein-ligand complex and diffracting X-rays off it. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex is built and refined. acs.org

The co-crystal structure provides unparalleled detail about the binding mode, including:

The precise orientation and conformation of the ligand within the active site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the complex.

Any conformational changes the protein undergoes upon ligand binding.

For related cyclohepta[b]pyridine derivatives, crystallographic studies have confirmed the conformation of the seven-membered ring. nih.gov Obtaining a high-quality co-crystal structure is a critical step in structure-based drug design, as it provides a detailed blueprint for optimizing ligand affinity and selectivity. nih.gov

ParameterTypical Information Provided
Resolution (Å)A measure of the level of detail in the electron density map.
R-work / R-freeIndicators of how well the structural model fits the experimental data.
Ligand ConformationThe specific geometry (e.g., chair, boat) of the cycloheptane (B1346806) ring in the bound state.
Protein-Ligand ContactsDistances and angles of hydrogen bonds, van der Waals interactions, etc.

Spectroscopic Methods for Conformational and Interaction Studies (e.g., CD, Fluorescence)

Other spectroscopic techniques provide complementary information about the conformation and interactions of "this compound."

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of a molecule. If "this compound" or its derivatives are chiral, CD can be used to determine their absolute configuration by comparing experimental spectra with theoretical calculations. nih.gov Furthermore, changes in the CD spectrum of a chiral protein upon ligand binding can indicate induced conformational changes in the protein's secondary or tertiary structure.

Fluorescence Spectroscopy: This highly sensitive technique can be used to study binding interactions. The binding event can be monitored by observing changes in either the intrinsic fluorescence of the protein (typically from tryptophan residues) or the fluorescence of the ligand itself, if it is fluorescent. nih.gov A change in fluorescence intensity or a shift in the emission maximum upon titration can be used to calculate binding constants (Kd).

Chromatographic Techniques for Purity and Mixture Analysis in Research (e.g., chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "this compound" and for separating complex mixtures. researchgate.net

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used to determine the chemical purity of a synthesized compound. A sample is analyzed against a reference standard, and the purity is typically calculated based on the peak area percentage in the chromatogram. researchgate.net

Chiral HPLC: Since many biological targets are stereoselective, separating the enantiomers of chiral derivatives of "this compound" is often necessary. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. nih.govnih.gov This is crucial for ensuring that the biological activity is attributed to the correct stereoisomer.

HPLC MethodStationary PhaseMobile PhaseApplication
RP-HPLCC18 or C8Acetonitrile/Water or Methanol (B129727)/Water gradientsPurity assessment, reaction monitoring.
Chiral HPLCChiral Stationary Phase (e.g., cellulose- or amylose-based)Typically Hexane/Isopropanol or other non-polar/polar mixturesSeparation and quantification of enantiomers.

Pre Clinical Research Models and in Vitro Systems for Mechanistic Investigations

Cell-Based Assays for Target Engagement and Pathway Analysis

No specific cell-based assay data for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine was found. In general, such assays are crucial for understanding how a compound interacts with its intended biological target within a cellular environment and the subsequent effects on signaling pathways.

Reporter Gene Assays

There is no available information on the use of reporter gene assays to evaluate the effect of this compound on the transcription of specific genes. These assays are typically used to measure the activation or inhibition of a signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific promoter.

High-Throughput Screening (HTS) Methodologies for Novel Ligand Discovery

No published HTS campaigns aimed at identifying ligands for specific targets using a this compound scaffold were identified. HTS involves the rapid, automated testing of large numbers of compounds to identify "hits" with desired biological activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

There are no public records of CETSA being used to confirm the direct binding of this compound to a specific protein target in cells. CETSA is a powerful method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Enzyme-Based Assays for Inhibitor Potency and Selectivity

No data from enzyme-based assays determining the inhibitory activity (e.g., IC₅₀ values) or selectivity profile of this compound against any specific enzymes were found in the literature. These assays are fundamental for characterizing enzyme inhibitors.

Receptor Binding Assays Using Radioligands or Fluorescence Polarization

Information regarding the use of receptor binding assays to determine the affinity (e.g., Kᵢ or Kₐ values) of this compound for any specific receptors is not available. Such assays are critical for quantifying the interaction between a compound and a receptor.

In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK models)

No studies on the permeability of this compound using in vitro models like Caco-2 or MDCK cell monolayers were found. These assays are standard in preclinical development to predict the oral absorption and potential for active transport or efflux of a drug candidate.

Application in Organoid and 3D Cell Culture Systems

There is no available research detailing the use of this compound in organoid or other 3D cell culture systems. Such studies would be instrumental in understanding its effects on complex, multicellular structures that mimic in vivo tissue architecture and function.

Mechanistic Studies in In Vivo Models

No in vivo studies focused on the mechanisms of action for this compound have been reported.

Pharmacodynamic Marker Analysis in Animal Models

There is no published data on the analysis of pharmacodynamic markers in animal models following administration of this compound. Such analyses would be crucial for understanding the biochemical and physiological effects of the compound in a living organism.

Target Engagement Studies in Relevant Biological Systems

Information regarding target engagement studies for this compound is not present in the scientific literature. These studies are essential for confirming the interaction of a compound with its intended biological target in a relevant physiological context.

Future Directions and Emerging Research Avenues for 6,7,8,9 Tetrahydro 5h Cyclohepta C Pyridine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and guide compound design. mdpi.comresearchgate.net For the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine scaffold, AI/ML can be instrumental in several areas. Generative AI algorithms can design novel derivatives by exploring the vast chemical space around the core structure, suggesting modifications likely to enhance biological activity or improve pharmacokinetic profiles. frontiersin.org

Predictive models, trained on data from existing heterocyclic compounds, can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new cyclohepta[c]pyridine analogs. mdpi.commdpi.com This in silico screening significantly reduces the time and cost associated with preclinical development by prioritizing compounds with favorable drug-like characteristics. nih.gov Furthermore, AI can help identify potential biological targets by analyzing compound structures against databases of protein-ligand interactions, uncovering new therapeutic opportunities for this scaffold. nih.gov

Table 1: Hypothetical Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Input Data Predicted Output Potential Impact
De Novo Design Core scaffold structure, desired activity profile (e.g., kinase inhibition) Novel chemical structures with high predicted affinity and specificity Rapid generation of diverse and patentable lead candidates. digitellinc.com
ADMET Prediction 2D/3D structure of derivatives Solubility, permeability, metabolic stability, potential toxicity Early deselection of compounds with poor drug-like properties. mdpi.com
Target Identification Structure of an active derivative List of potential protein targets with predicted binding affinities Uncovering novel mechanisms of action and therapeutic indications.
Synthesis Planning Target derivative structure Retrosynthetic pathways and optimal reaction conditions Acceleration of the chemical synthesis cycle. acs.org

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak but efficient binding to a biological target. openaccessjournals.comdrughunter.com These initial hits are then grown, linked, or merged to create more potent molecules. nih.gov The rigid, three-dimensional nature of the this compound scaffold makes it an excellent candidate for FBDD.

This scaffold can be broken down into smaller, fragment-like substructures that can be screened against various targets. Conversely, fragments identified through screening can be elaborated by adding the cyclohepta[c]pyridine core to provide a robust, 3D-rich structure that can improve binding affinity and selectivity. nih.gov This approach is particularly useful for challenging targets like protein-protein interfaces, where the defined exit vectors of the cyclohepta[c]pyridine ring can be exploited to optimize interactions. portlandpress.com

PROTAC and Molecular Glues Applications

Targeted Protein Degradation (TPD) is a groundbreaking therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. acs.orgnih.gov This is primarily achieved through Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the target's degradation. nih.gov Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. acs.org

The this compound scaffold could serve as a novel core for designing both PROTACs and molecular glues. Its defined structure can be used to optimally position the warhead (which binds the target protein) and the E3 ligase ligand in a PROTAC. The development of novel scaffolds is crucial for expanding the range of E3 ligases that can be recruited, potentially improving tissue specificity and overcoming resistance. mdpi.com Derivatives of cyclohepta[c]pyridine could be screened for molecular glue activity, potentially uncovering compounds that induce the degradation of previously "undruggable" targets. discoveryontarget.com

Development of Chemical Probes and Biosensors

High-quality chemical probes are essential tools for validating biological targets and elucidating cellular pathways. These molecules must be potent, selective, and suitable for use in cellular assays. The this compound scaffold can be an excellent starting point for developing such probes.

Once a derivative shows promising activity against a specific target, it can be optimized for use as a chemical probe. This involves improving its selectivity and cellular permeability. The scaffold can also be functionalized with reporter tags, such as fluorescent dyes or biotin, to create biosensors. These biosensors would allow for the direct visualization and quantification of target engagement in living cells, providing invaluable insights into the compound's mechanism of action and the underlying biology of the target.

Overcoming Synthetic Challenges for Complex Derivatives

While the this compound scaffold holds great promise, its full potential can only be realized through efficient and versatile synthetic chemistry. The development of complex derivatives requires robust methods for functionalizing both the pyridine (B92270) and the cycloheptane (B1346806) rings. nih.govresearchgate.net Key challenges include the regioselective introduction of substituents and the stereocontrolled synthesis of chiral analogs.

Future research will likely focus on developing novel catalytic methods, such as C-H activation, to directly install functional groups onto the core structure. nih.goviipseries.org This would bypass the need for lengthy synthetic sequences and enable the rapid generation of diverse compound libraries. rsc.org Advances in flow chemistry and automated synthesis platforms could also accelerate the design-make-test-analyze cycle, allowing for faster optimization of lead compounds based on this scaffold.

Table 2: Potential Synthetic Strategies and Associated Challenges

Synthetic Goal Potential Strategy Key Challenge
Regioselective Functionalization Directed ortho-metalation, transition-metal catalyzed cross-coupling Controlling selectivity between different positions on the pyridine and cycloheptane rings.
Stereocontrolled Synthesis Asymmetric catalysis, chiral pool synthesis Establishing and maintaining specific stereocenters on the seven-membered ring.
Late-Stage Diversification C-H activation, photoredox catalysis Identifying reaction conditions compatible with a wide range of existing functional groups. nih.gov
Library Synthesis Multi-component reactions, diversity-oriented synthesis Developing a single, robust reaction sequence to generate a wide array of derivatives. researchgate.net

Identification of Novel Biological Targets through Phenotypic Screening

Phenotypic screening, which involves testing compounds in cell-based or whole-organism models of disease, is a powerful approach for discovering first-in-class medicines without prior knowledge of the biological target. nih.govresearchgate.net This strategy is particularly valuable for identifying compounds that work through novel mechanisms or by modulating multiple targets (polypharmacology). nih.gov

A library of diverse this compound derivatives would be well-suited for phenotypic screening campaigns. By observing the effects of these compounds on disease-relevant phenotypes (e.g., cancer cell death, reduction of inflammatory markers), researchers can identify active molecules. Subsequent target deconvolution studies, using techniques like chemical proteomics and genetic screening, can then uncover the specific biological targets responsible for the observed effect. biorxiv.org This approach has the potential to connect the unique chemical space occupied by the cyclohepta[c]pyridine scaffold to new and impactful therapeutic targets. nih.gov

Q & A

Q. What are the common synthetic routes for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine derivatives?

Synthesis typically involves multi-step strategies, including:

  • Enantioselective ketone reduction : For intermediates like (R)-9-hydroxy derivatives, selective reduction of one carbonyl group in 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is achieved using chiral catalysts (e.g., Ru-based complexes) to control stereochemistry .
  • Cyclization reactions : Dehydrobromination of α,α-dibromocycloheptanones with lithium salts in dimethylformamide yields fused pyridine derivatives .
  • Multi-component reactions : Condensation of cycloheptanones with aromatic aldehydes, nitriles, and amines under acidic conditions generates substituted derivatives .

Q. How is the structural conformation of cyclohepta[c]pyridine derivatives validated experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Using Bruker APEXII diffractometers (MoKα radiation, λ = 0.71073 Å) to measure reflection intensities .
  • Structure refinement : SHELXL refines atomic coordinates with restraints for hydrogen bonding and thermal parameters (e.g., R-factors < 0.05 for high-resolution data) .
  • Validation : Tools like PLATON check for geometric outliers and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(14) loops) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges in cyclohepta[c]pyridine derivatives be addressed?

The proximity of carbonyl groups in diketones (e.g., 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione) creates steric and electronic hurdles. Solutions include:

  • Chiral ligand optimization : Using (R)-BINAP or Josiphos ligands to enhance enantiomeric excess (e.g., >99% ee) .
  • Solvent and temperature control : Polar aprotic solvents (e.g., THF) at −20°C improve selectivity by slowing competing side reactions .
  • Kinetic resolution : Monitoring reaction progress via chiral HPLC to isolate intermediates before racemization .

Q. What methodological contradictions arise in crystallographic studies of these compounds?

Discrepancies often stem from:

  • Dihedral angle variations : Substituents like methoxyphenyl groups tilt at 49.80°–76.68° relative to the pyridine ring, influenced by steric crowding .
  • Hydrogen bond geometry : N–H⋯N bond lengths (2.12–2.18 Å) and angles (159°–164°) vary depending on crystal packing forces .
  • Validation gaps : Overreliance on SHELXL restraints without cross-checking with independent software (e.g., Olex2) may mask subtle errors .

Q. How do substituents influence pharmacological activity in cyclohepta[c]pyridine derivatives?

  • Anti-inflammatory activity : 2-Substituted derivatives (e.g., WY-28342) show IC₅₀ values < 10 µM in rat adjuvant arthritis models due to cyclooxygenase-2 (COX-2) inhibition .
  • CGRP receptor antagonism : Stereospecific hydroxy groups (e.g., (5S,6S,9R)-dihydrochloride derivatives) enhance binding affinity (Ki < 1 nM) by mimicking peptide conformations .
  • Antimicrobial activity : Thiadiazole and imidazo[4,5-b]pyridine substituents disrupt bacterial membrane synthesis (MIC = 2–8 µg/mL) .

Q. What advanced techniques resolve data contradictions in spectroscopic characterization?

  • Dynamic NMR : Detects hindered rotation in benzylamino substituents (ΔG‡ > 60 kJ/mol) .
  • DFT calculations : Compare experimental vs. computed IR/Raman spectra to validate tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns for compounds with multiple halogens (e.g., Br/Cl derivatives) .

Methodological Tables

Q. Table 1. Crystallographic Parameters for 2-Benzylamino Derivatives

ParameterValueSource
Space groupTriclinic, P1
Unit cell dimensionsa = 8.8509 Å, b = 9.6364 Å
R-factor (F² > 2σ)0.035
N–H⋯N bond length2.12–2.18 Å

Q. Table 2. Key Pharmacological Activities

DerivativeTarget/ActivityIC₅₀/KiSource
WY-28342Anti-inflammatory (COX-2)8.2 µM
Rimegepant intermediateCGRP receptor antagonism0.7 nM
ChemBridge-6679064Antitubercular2 µg/mL

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.